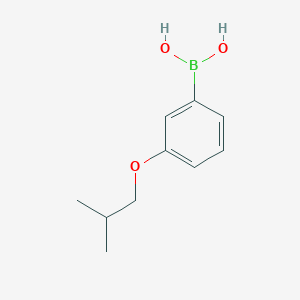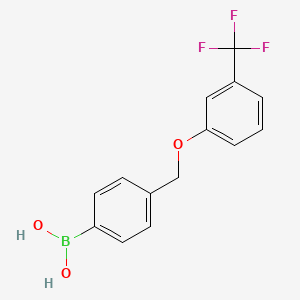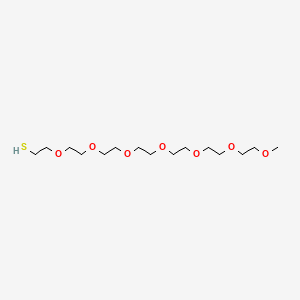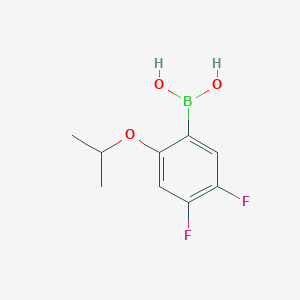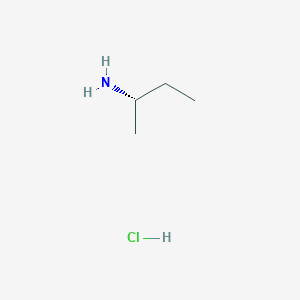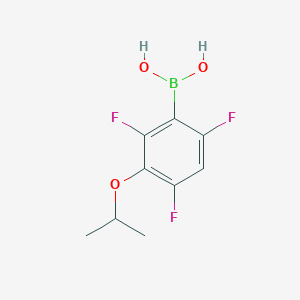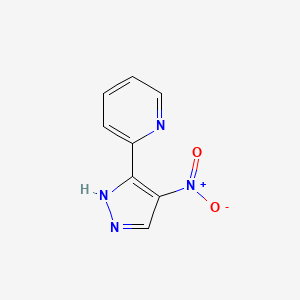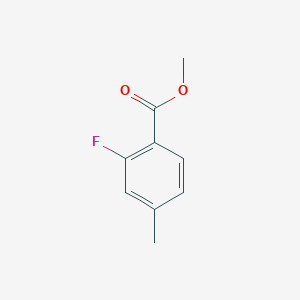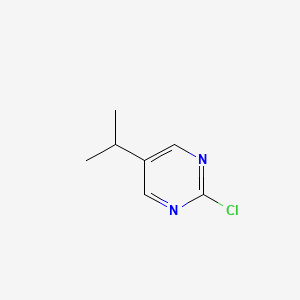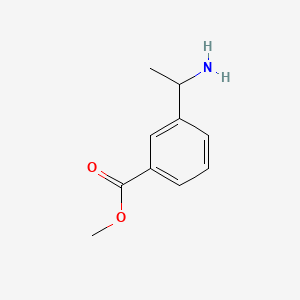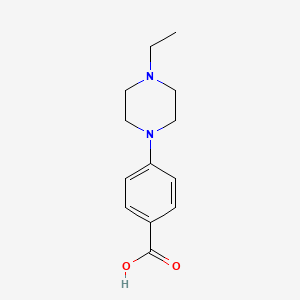
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
化学反应分析
Types of Reactions
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, typically at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted organosilicon derivatives.
科学研究应用
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.
作用机制
The mechanism of action of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds, leading to the formation of new organosilicon products. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.
Uniqueness
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
690-56-2 |
|---|---|
分子式 |
C10H20F6OSi2 |
分子量 |
326.43 g/mol |
IUPAC 名称 |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI 键 |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
规范 SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


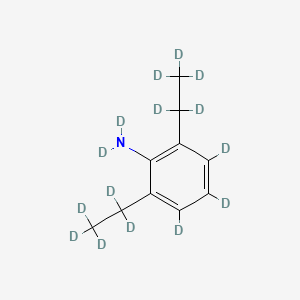
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
